5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole
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Overview
Description
5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-chlorophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzoyl chloride with 2,4-dimethyl-3-oxazoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of an oxazole ring.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring, offering different chemical properties and reactivity.
Uniqueness
5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its oxazole ring provides a unique electronic environment that can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
651059-73-3 |
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Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole |
InChI |
InChI=1S/C11H10ClNO/c1-7-11(14-8(2)13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 |
InChI Key |
BOPZDYFZJOUKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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